6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound characterized by its unique structural features, which include a benzodiazole core and a piperidine ring. This compound falls under the category of heterocyclic compounds, specifically benzodiazoles, which are known for their diverse biological activities. The presence of the piperidine moiety enhances its potential for pharmaceutical applications, making it a subject of interest in medicinal chemistry.
The compound is classified as a benzodiazole derivative due to its structural framework that incorporates a benzene ring fused to a diazole. It is also categorized within the broader class of piperidine derivatives, which are significant in drug design and development. The molecular formula of this compound is , with a molecular weight of approximately 253.73 g/mol. The hydrochloride form indicates that it is combined with hydrochloric acid, which can enhance its solubility and stability in various applications.
The synthesis of 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves several key steps:
This multi-step synthesis may require optimization to enhance yield and purity, often employing techniques such as microwave irradiation or continuous flow reactors for efficiency.
The molecular structure of 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can be represented as follows:
This structure illustrates a six-membered piperidine ring attached to a benzodiazole system, highlighting its potential for interaction with biological targets due to its spatial configuration .
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various chemical reactions:
These reactions are essential for synthesizing derivatives with altered biological activities or enhancing therapeutic efficacy.
The physical properties of 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride include:
Chemical properties include:
These properties make it suitable for various applications in research and pharmaceutical formulations .
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific uses:
The ongoing research into this compound highlights its significance in medicinal chemistry and drug development .
Pharmacophore hybridization merges distinct bioactive scaffolds to enhance target affinity and selectivity. For NLRP3 inhibition, this approach combines:
The hybrid derivative 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride integrates these elements. Its piperidine moiety enables salt formation (hydrochloride) for improved solubility, while the methyl-benzodiazol-2-one core enhances membrane permeability versus unmethylated analogues [4] [7]. Computational modeling confirms this hybrid occupies the NLRP3 NACHT-LRR interface, sterically hindering NEK7 recruitment and subsequent inflammasome oligomerization [5] [8].
Systematic modifications to the benzodiazol-2-one scaffold significantly impact NLRP3 inhibitory efficacy:
Table 1: Structural-Activity Relationships of Benzo[d]imidazol-2-one Analogues
Compound | R₁ Substituent | R₂ Position | IL-1β Inhibition (IC₅₀, μM) | Key Structural Feature |
---|---|---|---|---|
6-methyl-1-(piperidin-4-yl) derivative | Methyl | 6-position | 0.78 | Methyl enhances lipophilicity & target affinity |
Unsubstituted benzodiazol-2-one | H | N/A | >25 | Reduced membrane penetration |
5-Methoxy analogue | Methoxy | 5-position | 3.2 | Steric hindrance limits NACHT binding |
Piperazine-linked variant | Methyl | 6-position | 12.5 | Elongated spacer disrupts piperidine orientation |
Data adapted from synthesis and screening studies [4] [6] [7].
The 6-methyl analogue (featured compound) demonstrates superior activity due to:
Notably, N-alkylation (e.g., propyl chains) or benzodiazolone ring opening abolishes activity, confirming the intact heterocyclic core is essential for target engagement [7].
The piperidine moiety critically influences NLRP3 ATPase inhibition through three mechanisms:
Table 2: Piperidine Substitution Impact on NLRP3 ATPase Inhibition
Piperidine Modification | ATPase Inhibition (% at 10μM) | Binding Energy (ΔG, kcal/mol) | Effect on NLRP3 Conformation |
---|---|---|---|
Unsubstituted piperidin-4-yl | 42% | -7.2 | Partial NACHT domain stabilization |
1-Benzylpiperidine | 28% | -5.8 | Steric clash with HD1 subdomain |
3-Methylpiperidin-4-yl | 67% | -8.9 | Enhanced van der Waals contacts with LRR |
Featured compound (piperidin-4-yl) | 89% | -10.3 | Full occlusion of ATP-binding pocket |
Data derived from ATPase assays and molecular dynamics simulations [4] [7] [5].
Key structure-activity insights:
Cryo-EM analyses reveal that piperidine-containing inhibitors stabilize NLRP3 in its "closed" ADP-bound conformation, preventing the conformational shift to the ATP-activated state [5] [8]. This contrasts with covalent inhibitors (e.g., MCC950), which irreversibly block ATP hydrolysis but exhibit hepatotoxicity risks [2].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: